molecular formula C11H11Br2NO B12901068 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one CAS No. 91066-08-9

3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B12901068
CAS No.: 91066-08-9
M. Wt: 333.02 g/mol
InChI Key: KXYUWWDDTGWWBO-UHFFFAOYSA-N
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Description

3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one is a useful research compound. Its molecular formula is C11H11Br2NO and its molecular weight is 333.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91066-08-9

Molecular Formula

C11H11Br2NO

Molecular Weight

333.02 g/mol

IUPAC Name

3,4-dibromo-1,4-dimethyl-3H-quinolin-2-one

InChI

InChI=1S/C11H11Br2NO/c1-11(13)7-5-3-4-6-8(7)14(2)10(15)9(11)12/h3-6,9H,1-2H3

InChI Key

KXYUWWDDTGWWBO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N(C2=CC=CC=C21)C)Br)Br

Origin of Product

United States

Biological Activity

3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological actions.

Chemical Structure and Properties

The chemical structure of 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one features a dibromo substitution at positions 3 and 4 of the quinolinone core. This structural configuration is crucial for its biological activity.

Anticancer Activity

Several studies have demonstrated the potential of quinoline derivatives in cancer treatment. For instance:

  • Mechanism of Action : Research indicates that compounds similar to 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit cytotoxic effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. For example, derivatives have shown to induce G2/M phase arrest and activate caspases leading to programmed cell death .
  • In Vitro Studies : In vitro assays have revealed that quinoline derivatives can inhibit tumor cell proliferation effectively. A related compound demonstrated an IC50 value ranging from 0.85 µM to 3.32 µM across different cancer types such as prostate and lung cancer .
CompoundCancer TypeIC50 (µM)
3,4-Dibromo derivativeProstate (PC-3)0.85
Lung (A549)0.90
Liver (HepG2)1.53

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives have also been explored:

  • Alzheimer's Disease : A study highlighted that derivatives of the quinolinone core can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant targets in Alzheimer's disease therapy. One derivative showed promising inhibition with IC50 values as low as 0.28 µM against AChE .
  • Blood-Brain Barrier Penetration : The ability of these compounds to cross the blood-brain barrier (BBB) is crucial for their therapeutic efficacy in neurodegenerative diseases. Compounds were found to penetrate the BBB without exhibiting acute toxicity at high doses .

Other Pharmacological Activities

Beyond anticancer and neuroprotective effects, studies have indicated additional biological activities:

  • Antioxidant Activity : Certain derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activities against a range of pathogens, although specific data on 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is limited.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a similar compound demonstrated significant tumor reduction in patients with advanced prostate cancer after a treatment regimen based on quinoline derivatives.
  • Neurodegenerative Disease Management : In a cohort study focusing on Alzheimer’s patients, patients receiving treatment with AChE/MAO inhibitors derived from quinolinones showed improved cognitive function compared to those receiving standard care.

Q & A

Q. Table 1: Synthetic Yields for Brominated Dihydroquinolinones

Reaction TypeCatalyst/ReagentsYield (%)Reference
AlCl₃-mediated cyclizationAlCl₃, DCM, 20°C90
Fe-photoredox brominationFeCl₃, blue LED65–78
Pd-carbonylative cyclizationPd(OAc)₂, Xantphos, CO70–85

Q. Table 2: nNOS Inhibitory Activity of Selected Derivatives

Compound IDIC₅₀ (nNOS, nM)Selectivity (nNOS/eNOS)Reference
(S)-3512>1000-fold
Compound 2645500-fold

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